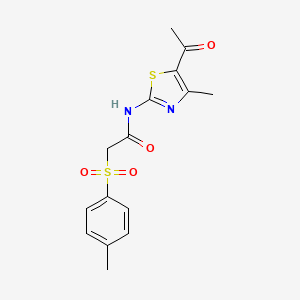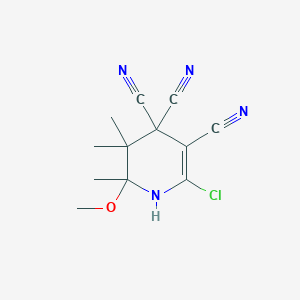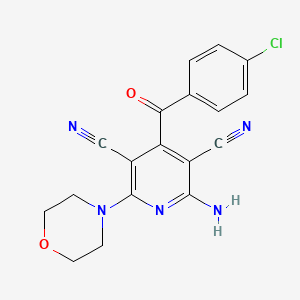![molecular formula C29H25Cl2NO2 B11042870 (1E)-6-(4-chlorophenyl)-1-[2-(3-chlorophenyl)-2-oxoethylidene]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042870.png)
(1E)-6-(4-chlorophenyl)-1-[2-(3-chlorophenyl)-2-oxoethylidene]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1E)-6-(4-chlorophenyl)-1-[2-(3-chlorophenyl)-2-oxoethylidene]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple aromatic rings and functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-6-(4-chlorophenyl)-1-[2-(3-chlorophenyl)-2-oxoethylidene]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrroloquinoline structure, followed by the introduction of chlorophenyl groups and other substituents. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(1E)-6-(4-chlorophenyl)-1-[2-(3-chlorophenyl)-2-oxoethylidene]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorophenyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted pyrroloquinoline compounds.
Scientific Research Applications
(1E)-6-(4-chlorophenyl)-1-[2-(3-chlorophenyl)-2-oxoethylidene]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with various biomolecules.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (1E)-6-(4-chlorophenyl)-1-[2-(3-chlorophenyl)-2-oxoethylidene]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1E)-6-(4-chlorophenyl)-1-[2-(3-chlorophenyl)-2-oxoethylidene]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrroloquinoline compounds: These molecules also feature the pyrroloquinoline core but differ in the types and positions of substituents.
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C29H25Cl2NO2 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
(3E)-9-(4-chlorophenyl)-3-[2-(3-chlorophenyl)-2-oxoethylidene]-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C29H25Cl2NO2/c1-17-12-22-23(15-25(33)18-6-5-7-21(31)14-18)27(34)32-26(22)24(13-17)29(4,16-28(32,2)3)19-8-10-20(30)11-9-19/h5-15H,16H2,1-4H3/b23-15+ |
InChI Key |
WIBOZSVUGJMVAA-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC\2=C3C(=C1)C(CC(N3C(=O)/C2=C/C(=O)C4=CC(=CC=C4)Cl)(C)C)(C)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(CC(N3C(=O)C2=CC(=O)C4=CC(=CC=C4)Cl)(C)C)(C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(But-2-ynoyl)pyrrolidin-3-YL]-2-(thiophen-2-YL)acetamide](/img/structure/B11042804.png)
![3-(4-fluorobenzyl)-6-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042815.png)

![N-[3-(Pyrrolidin-1-YL)propyl]prop-2-enamide](/img/structure/B11042838.png)
![ethyl [(5Z)-2,4-dioxo-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B11042841.png)
![2-[(2-Aminophenyl)sulfanyl]-4-chloro-5-(morpholin-4-ylsulfonyl)benzoic acid](/img/structure/B11042844.png)
![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(4-methylphenyl)sulfonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11042845.png)
![Tetramethyl 6'-(2-ethylbutanoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11042848.png)

![8-ethyl-4,4-dimethyl-6-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11042860.png)
![3-[(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)methyl]benzoic acid](/img/structure/B11042867.png)
![9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11042875.png)

